
4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, also known as zingerone, is a phenolic compound found in ginger. It is known for its sweet, spicy aroma and is a key component in the flavor profile of ginger. Zingerone is formed from gingerol during the cooking or heating of ginger .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zingerone can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .
Industrial Production Methods
Industrial production of zingerone typically involves the extraction from ginger, where gingerol is converted to zingerone through heating. This method is preferred due to the natural abundance of ginger and the relatively simple extraction process .
Analyse Des Réactions Chimiques
Types of Reactions
Zingerone undergoes various chemical reactions, including:
Oxidation: Zingerone can be oxidized to form vanillin and other related compounds.
Reduction: Reduction of zingerone can yield 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
Substitution: Zingerone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Vanillin and related aldehydes.
Reduction: 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
Substitution: Halogenated derivatives and other substituted phenolic compounds.
Applications De Recherche Scientifique
Zingerone has a wide range of applications in scientific research:
Chemistry: Used as a flavoring agent and a precursor in the synthesis of other compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.
Industry: Used in the food and cosmetic industries for its flavor and fragrance properties.
Mécanisme D'action
Zingerone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin: Similar structure but lacks the butanone side chain.
Gingerol: Precursor to zingerone, with a similar structure but different functional groups.
Capsaicin: Similar phenolic structure but with a longer aliphatic chain.
Uniqueness
Zingerone is unique due to its combination of phenolic and ketone functional groups, which contribute to its distinctive flavor and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
61152-59-8 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)5-10(14)8-3-4-9(13)11(6-8)15-2/h3-4,6,10,13-14H,5H2,1-2H3 |
Clé InChI |
KJSXBSGVNXDECP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




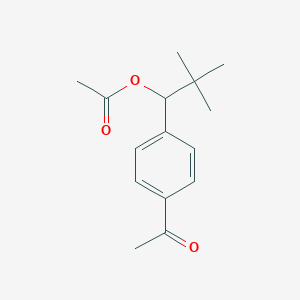

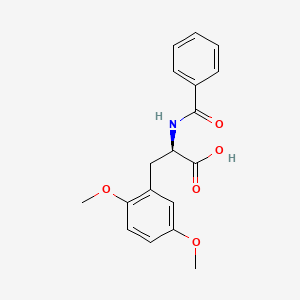
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
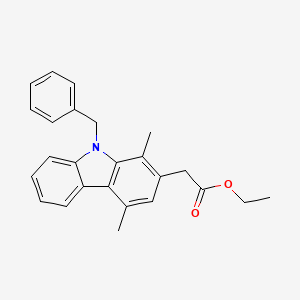
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
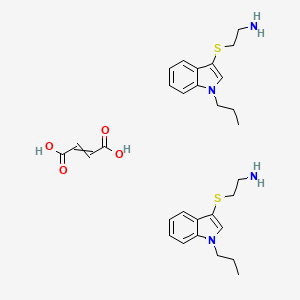
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
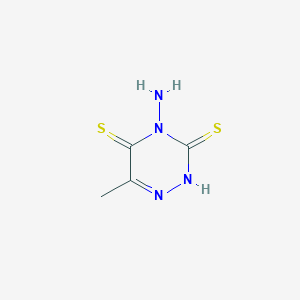

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
